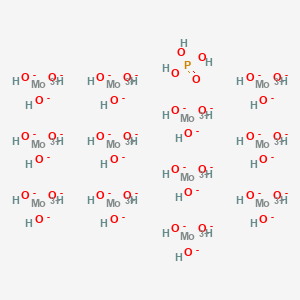
(R)-1-(Trifluoromethyl)ethylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Trifluoromethyl)ethylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Trifluoromethyl)ethylisocyanate typically involves the reaction of ®-1-(Trifluoromethyl)ethylamine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Trifluoromethyl)ethylisocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Trifluoromethyl)ethylisocyanate can undergo various types of chemical reactions, including:
Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: Participation in cycloaddition reactions to form heterocyclic compounds.
Substitution: Substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for reactions with ®-1-(Trifluoromethyl)ethylisocyanate include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from reactions with ®-1-(Trifluoromethyl)ethylisocyanate include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(Trifluoromethyl)ethylisocyanate is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine
Industry
In the industrial sector, ®-1-(Trifluoromethyl)ethylisocyanate can be used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which ®-1-(Trifluoromethyl)ethylisocyanate exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of molecular structures and the alteration of their chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Trifluoromethyl)ethylamine: The precursor to ®-1-(Trifluoromethyl)ethylisocyanate, used in similar synthetic applications.
Methylisocyanate: A simpler isocyanate compound with different reactivity and applications.
Phenylisocyanate: An aromatic isocyanate with distinct chemical properties and uses.
Uniqueness
®-1-(Trifluoromethyl)ethylisocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
IUPAC Name |
(2R)-1,1,1-trifluoro-2-isocyanatopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B8021079.png)
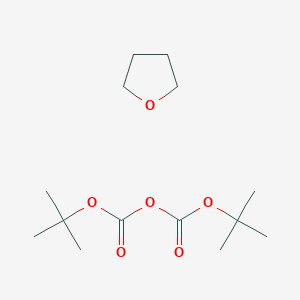

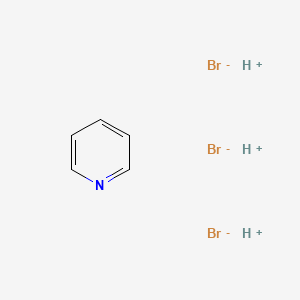

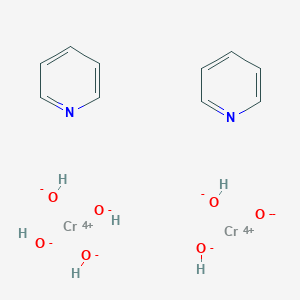

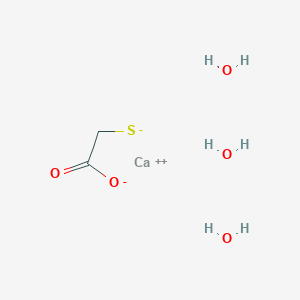
![sodium;(6S,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8021149.png)
